tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate is an organic compound that features a tert-butyl ester group, a difluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of a pyrazole derivative with tert-butyl chloroformate and a difluoromethylating agent.
Industrial Production Methods
Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in medicinal chemistry .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Compounds containing the difluoromethyl group have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, mechanical strength, and chemical resistance .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate include:
- tert-Butyl 4-(trifluoromethyl)-1H-pyrazole-1-carboxylate
- tert-Butyl 4-(methyl)-1H-pyrazole-1-carboxylate
- tert-Butyl 4-(chloromethyl)-1H-pyrazole-1-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
tert-butyl 4-(difluoromethyl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-9(2,3)15-8(14)13-5-6(4-12-13)7(10)11/h4-5,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVJRCYRTLBXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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